molecular formula C10H3ClF2N2 B1368461 4-Chloro-6,7-difluoroquinoline-3-carbonitrile CAS No. 886362-75-0

4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Cat. No.: B1368461
CAS No.: 886362-75-0
M. Wt: 224.59 g/mol
InChI Key: AVMMVXQSCOUIFD-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3ClF2N2 and a molecular weight of 224.6 g/mol It is a derivative of quinoline, characterized by the presence of chlorine and fluorine atoms at the 4th, 6th, and 7th positions, respectively, and a carbonitrile group at the 3rd position

Preparation Methods

The synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

    Nitrile Formation: Conversion of a suitable precursor to introduce the carbonitrile group at the 3rd position.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

4-Chloro-6,7-difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6,7-difluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-6,7-difluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-Chloro-6,7-difluoroquinoline-3-carbonitrile (CDQ) is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This article explores the biological activity of CDQ, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

CDQ has the chemical formula C₁₀H₄ClF₂N₂. Its structure features a quinoline ring with chlorine and fluorine substitutions, which enhance its chemical reactivity and biological interactions. The presence of these halogens is significant as they influence the compound's pharmacological properties, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds similar to CDQ exhibit strong antibacterial properties. The fluoroquinolone class, which shares structural characteristics with CDQ, is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and transcription. This mechanism leads to bacterial cell death, making fluoroquinolones effective against various Gram-negative and Gram-positive bacteria .

Table 1: Antibacterial Activity of Fluoroquinolones Compared to CDQ

CompoundTarget BacteriaMechanism of ActionMinimum Inhibitory Concentration (MIC)
NorfloxacinE. coliDNA gyrase inhibition0.25 µg/mL
EnrofloxacinPseudomonas aeruginosaTopoisomerase IV inhibition0.5 µg/mL
CDQStaphylococcus aureusDNA synthesis disruptionTBD

Antiviral Activity

CDQ has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication by interfering with viral enzyme activity or cellular pathways essential for viral life cycles. Although specific data on CDQ's antiviral efficacy is limited, its structural analogs have shown promise against various viruses.

The mechanism of action for CDQ involves binding to specific enzymes or receptors within bacterial or viral cells. This interaction disrupts essential biological processes such as DNA replication and protein synthesis. Understanding these interactions is crucial for optimizing the pharmacological profile of CDQ and similar compounds.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of fluoroquinolones on bladder cancer cells, revealing that compounds with similar mechanisms to CDQ can induce apoptosis in cancer cells while sparing normal cells . This selectivity is vital for therapeutic applications in oncology.
  • Enzyme Interaction Studies : Interaction studies have demonstrated that CDQ can effectively bind to certain enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects against metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed, allowing for the efficient production of this compound for research purposes .

Properties

IUPAC Name

4-chloro-6,7-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMVXQSCOUIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640742
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-75-0
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-75-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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